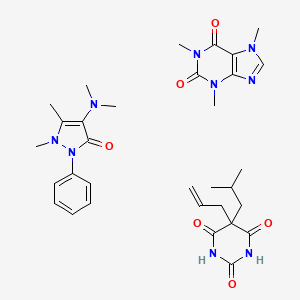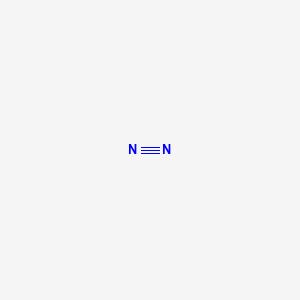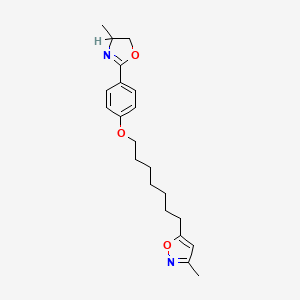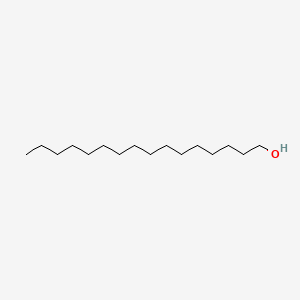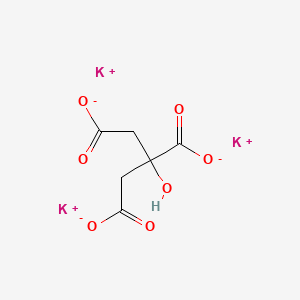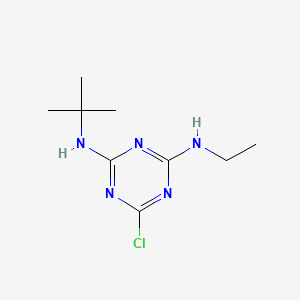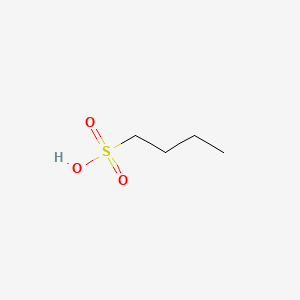
Nickel sulfate
描述
Nickel sulfate, also known as nickel(II) sulfate, is an inorganic compound with the chemical formula NiSO₄. It typically appears as a blue-green crystalline solid and is highly soluble in water. This compound is commonly used in electroplating, as a chemical intermediate, and in the production of other nickel compounds. It naturally occurs as the mineral retgersite and is a by-product of copper refining .
作用机制
Target of Action
Nickel sulfate, or nickel (II) sulfate, is an inorganic compound that is a common source of the Ni^2+ ion . This ion is the primary target of this compound’s action. The Ni^2+ ion is used extensively in electroplating , and it is also involved in allergenic testing .
Mode of Action
This compound interacts with its targets primarily through the Ni^2+ ion. This disruption is a key mechanism through which nickel induces cytotoxicity and carcinogenesis .
Biochemical Pathways
This compound can affect several biochemical pathways. For instance, it has been suggested that this compound can inhibit cell growth, induce oxidative stress, and trigger subsequent inflammatory responses and apoptosis in human umbilical vein endothelial cells (HUVECs). These effects may be mediated by the P38 and JNK MAPK stress response pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound are influenced by the route of administration and binding to proteins . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The result of this compound’s action can vary depending on the concentration and exposure duration. At high concentrations, this compound can cause a variety of side effects on human health, such as allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . Changes in cell size and shape have also been observed in cultures treated with high concentrations of this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. Nickel is a naturally occurring element in water, soil, air, and living organisms, and is essential to microorganisms and plants . Environmental pollution from nickel may be due to industry, the use of liquid and solid fuels, as well as municipal and industrial waste . These factors can influence the action, efficacy, and stability of this compound.
生化分析
Biochemical Properties
Nickel sulfate acts as a cofactor for several essential enzymes, facilitating various biochemical reactions. Notably, it is involved in the activity of enzymes such as urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase . These enzymes catalyze reactions critical for nitrogen metabolism, hydrogen production, and carbon fixation. This compound interacts with these enzymes by binding to their active sites, stabilizing their structures, and enhancing their catalytic activities.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and apoptosis in certain cell types . Additionally, this compound can alter gene expression by modulating transcription factors and signaling pathways, such as NF-κB and AP-1, which are involved in inflammatory responses and cell survival . These effects highlight the compound’s potential to impact cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and proteins, causing conformational changes that affect their functions . This compound also inhibits or activates specific enzymes by interacting with their active sites or regulatory domains. For example, it can inhibit DNA repair enzymes, leading to increased susceptibility to genetic mutations . Furthermore, this compound can induce epigenetic changes by altering histone modifications and DNA methylation patterns, thereby affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation depend on environmental conditions such as pH, temperature, and the presence of other chemicals . Long-term exposure to this compound has been associated with chronic inflammation, oxidative stress, and carcinogenesis in in vitro and in vivo studies . These findings underscore the importance of monitoring this compound’s effects over extended periods to understand its potential long-term impacts on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low doses of this compound can stimulate growth and metabolic activity, while high doses can be toxic and cause adverse effects . In animal studies, high doses of this compound have been linked to respiratory problems, liver and kidney damage, and reproductive toxicity . These findings highlight the need for careful dosage regulation to avoid toxic effects while harnessing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrogen and carbon metabolism. It acts as a cofactor for enzymes such as urease and carbon monoxide dehydrogenase, which play critical roles in nitrogen recycling and carbon fixation . This compound also influences metabolic flux by modulating the activity of key enzymes and altering metabolite levels . These interactions underscore the compound’s importance in maintaining metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its entry and distribution . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution is influenced by factors such as concentration gradients, binding affinities, and cellular metabolism.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is often found in the vacuoles, cytoplasm, and cell walls of hyperaccumulator plants, where it forms complexes with organic acids and proteins . These complexes help sequester this compound and mitigate its potential toxicity. Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, influencing its interactions with other biomolecules and its overall cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: Nickel sulfate can be synthesized in laboratories by dissolving nickel oxide in sulfuric acid. The reaction produces a concentrated solution of this compound heptahydrate, which upon heating, yields crystalline this compound hexahydrate .
Industrial Production Methods: Industrial production of this compound involves dissolving nickel oxide in hot, dilute sulfuric acid within a sealed reactor. Oxygen is introduced into the reactor, and the temperature and pressure are maintained constant. This oxidation process results in a concentrated this compound solution, which is then crystallized to form blue crystalline this compound. Impurities are removed by treating the crystals with a diluted solution of barium carbonate .
化学反应分析
Nickel sulfate undergoes various chemical reactions, including:
Oxidation and Reduction:
- This compound can be reduced to nickel metal using reducing agents like hydrogen gas.
- It can also be oxidized to form nickel oxide.
Substitution Reactions:
- This compound reacts with sodium hydroxide to form nickel hydroxide and sodium sulfate: [ \text{NiSO}_4 + 2\text{NaOH} \rightarrow \text{Ni(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Complex Formation:
- This compound reacts with ammonia to form hexaamminenickel(II) sulfate: [ \text{NiSO}_4 \cdot 6\text{H}_2\text{O} + 6\text{NH}_3 \rightarrow [\text{Ni(NH}_3)_6]\text{SO}_4 ]
Major Products:
科学研究应用
Nickel sulfate has a wide range of applications in scientific research:
Chemistry:
- Used as a catalyst in various chemical reactions.
- Employed in the synthesis of nickel-based compounds.
Biology:
- Utilized in studies involving nickel’s role in biological systems.
Medicine:
- Investigated for its potential use in medical treatments and diagnostics.
Industry:
- Essential in electroplating processes to provide corrosion resistance and durability to metal surfaces.
- Used in the production of nickel-cadmium and nickel-metal hydride batteries .
相似化合物的比较
- Cobalt(II) sulfate
- Copper(II) sulfate
- Iron(II) sulfate
Nickel sulfate stands out for its extensive use in electroplating and battery manufacturing, making it a crucial compound in various industrial and scientific applications.
属性
IUPAC Name |
nickel(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQLOGILCSXPEA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiSO4, NiO4S | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | nickel sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nickel_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-97-0 (hexahydrate), 10101-98-1 (heptahydrate), 14701-22-5 (Parent) | |
| Record name | Nickel sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023787 | |
| Record name | Nickel sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline], YELLOW-TO-GREEN CRYSTALS. | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
27.3 to 27.7 % weight % at 68 °F (NTP, 1992), VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/, 29.3 G/100 CC WATER @ 0 °C, 83.7 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, 0.11% WT IN METHANOL @ 35 °C, For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble) | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.01 g/cu cm, Density: 2.03 g/cu cm /Hexahydrate/, 3.7 g/cm³ | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Inhibition of tanned red cell hemagglutination reactions indicated the presence of specific antibody in the patient's serum. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Green-yellow crystals, Pale green | |
CAS No. |
7786-81-4, 10101-97-0 | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nickel sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14180 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICKEL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FLT4T3WUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1558 °F (decomposes) (NTP, 1992), Decomposes @ 840 °C, No melting point; decomposes at 848 °C | |
| Record name | NICKEL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4031 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICKEL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICKEL(II)SULPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




